molecular formula C4H8FN B3110028 2-Fluorocyclobutan-1-amine CAS No. 1780651-85-5

2-Fluorocyclobutan-1-amine

Cat. No.: B3110028
CAS No.: 1780651-85-5
M. Wt: 89.11
InChI Key: BCPCGXVZMKTSKQ-UHFFFAOYSA-N
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Description

2-Fluorocyclobutan-1-amine is a chemical compound with the molecular formula C4H8FNThe compound features a cyclobutane ring with a fluorine atom and an amine group attached, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorocyclobutan-1-amine typically involves the fluorination of cyclobutanone followed by amination. One common method includes the use of diastereoselective carbonyl-directed fluorination, where a magnesium ate complex and an amine are added to a 1,4-ketoester. This process is followed by a diastereoselective fluorination step to introduce the fluorine atom.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through continuous flow processes or optimized batch reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorocyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like sodium azide (NaN3) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azido or other substituted cyclobutane derivatives

Scientific Research Applications

2-Fluorocyclobutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential role in modifying biological molecules and pathways.

    Medicine: It has applications in drug development, particularly in the synthesis of fluorinated pharmaceuticals that exhibit enhanced biological activity.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluorocyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties of the cyclobutane ring, affecting its reactivity and interactions with biological molecules. This can lead to changes in enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

    1-Azido-3-iodobicyclo[1.1.1]pentane: Used as an intermediate in synthesizing bicyclo[1.1.1]pentan-1-amine.

    Bicyclo[1.1.1]pentan-1-amine: Significant in medicinal chemistry.

    3-Cyclopentene-1-amine: Studied for its conformational properties and hydrogen bonding.

Uniqueness: 2-Fluorocyclobutan-1-amine stands out due to its unique combination of a cyclobutane ring with a fluorine atom and an amine group. This structure imparts distinct electronic and steric properties, making it valuable in the synthesis of complex molecules and in studying the effects of fluorine substitution in organic compounds .

Properties

IUPAC Name

2-fluorocyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c5-3-1-2-4(3)6/h3-4H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPCGXVZMKTSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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